molecular formula C11H21N3O B8282126 1-azetidin-3-yl-N,N-dimethylpiperidine-4-carboxamide

1-azetidin-3-yl-N,N-dimethylpiperidine-4-carboxamide

Cat. No. B8282126
M. Wt: 211.30 g/mol
InChI Key: MQKDZDDFEYMJLU-UHFFFAOYSA-N
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Patent
US08106208B2

Procedure details

Palladium hydroxide on carbon (0.10 g) was placed in a 5 mL vial intended for microwave synthesis. 1-[1-(Diphenylmethyl)azetidin-3-yl]-N,N-dimethylpiperidine-4-carboxamide (0.20 g, 0.53 mmol) dissolved in methanol (3 mL) and acetic acid (0.3 mL) was added. The mixture was stirred under hydrogen (1.6 bar) at RT for four days. The mixture was filtered through a plug of Celite®. The solvent was removed by evaporation and there was obtained 0.11 g (53%) of the title compound.
Name
1-[1-(Diphenylmethyl)azetidin-3-yl]-N,N-dimethylpiperidine-4-carboxamide
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][CH:10]([N:12]3[CH2:17][CH2:16][CH:15]([C:18]([N:20]([CH3:22])[CH3:21])=[O:19])[CH2:14][CH2:13]3)[CH2:9]2)C=CC=CC=1.C(O)(=O)C>CO.[OH-].[OH-].[Pd+2]>[NH:8]1[CH2:11][CH:10]([N:12]2[CH2:17][CH2:16][CH:15]([C:18]([N:20]([CH3:22])[CH3:21])=[O:19])[CH2:14][CH2:13]2)[CH2:9]1 |f:3.4.5|

Inputs

Step One
Name
1-[1-(Diphenylmethyl)azetidin-3-yl]-N,N-dimethylpiperidine-4-carboxamide
Quantity
0.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)N1CCC(CC1)C(=O)N(C)C)C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen (1.6 bar) at RT for four days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
vial intended for microwave synthesis
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a plug of Celite®
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
N1CC(C1)N1CCC(CC1)C(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.